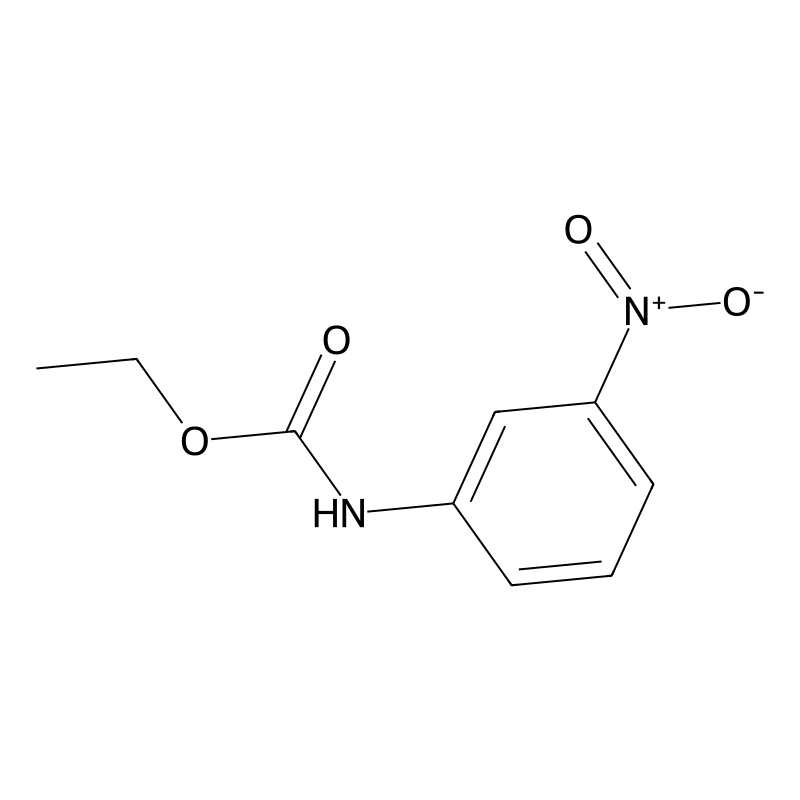

Ethyl (3-nitrophenyl)carbamate

Content Navigation

Meta-nitro building blocks often suffer from high melting points and para-isomer impurities, compromising API coupling efficiency. Ethyl (3-nitrophenyl)carbamate (CAS 6275-72-5) solves this with:

- Mild 68-70°C melting point for low-energy carbamate transfer without co-reactant degradation.

- Meta-substitution yields pseudo-irreversible cholinesterase inhibitor hybrids with nanomolar potency.

- Direct catalytic hydrogenation delivers ethyl (3-aminophenyl)carbamate for polyurethanes & cross-linkers.

Global supply with consistent ≥98% purity ensures reproducible scale-up.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Ethyl (3-nitrophenyl)carbamate (CAS 6275-72-5) is a highly specified nitroaromatic building block utilized primarily in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized polymers. Featuring a meta-substituted nitro group and an ethyl carbamate linkage, this compound presents a moderate lipophilicity profile and a highly processable melting point of 68-70 °C [1]. In industrial and laboratory procurement, it is prioritized as a stable precursor that can undergo controlled reduction to yield ethyl (3-aminophenyl)carbamate, or serve directly as a pharmacophore donor in the development of pseudo-irreversible enzyme inhibitors [2].

Research Fit

Substituting Ethyl (3-nitrophenyl)carbamate with its para-isomer (ethyl (4-nitrophenyl)carbamate) or alternative bulkier carbamates introduces severe downstream risks in both processability and API efficacy. The meta-substitution is structurally critical; shifting to a para-nitro configuration alters the electronic distribution and spatial geometry, which has been shown to drastically reduce the binding affinity of downstream cholinesterase inhibitors [1]. Furthermore, replacing the ethyl ester with a sterically hindered group fundamentally changes the compound's physical state, moving away from the optimal 68-70 °C melting point and requiring significantly more aggressive thermal conditions for dissolution and subsequent reaction steps [2].

Substitution Risk

Thermal Processability and Steric Profile Optimization

When scaling synthetic routes, the thermal properties of the carbamate intermediate dictate solvent selection and energy requirements. Ethyl (3-nitrophenyl)carbamate exhibits a highly manageable melting point of 68-70 °C [1]. In contrast, utilizing bulkier protecting groups or alternative carbamate structures often results in significantly higher melting points and reduced solubility. This optimal thermal profile demonstrates the ethyl derivative's superior ease of handling in mild organic synthesis conditions, avoiding the high-temperature dissolution required by sterically hindered variants.

| Evidence Dimension | Melting point and thermal processability |

| Target Compound Data | 68-70 °C melting point |

| Comparator Or Baseline | Sterically hindered carbamate analogs (typically >100 °C) |

| Quantified Difference | Highly processable low-temperature melting profile |

| Conditions | Standard atmospheric pressure thermal analysis |

A lower melting point allows buyers to utilize milder, more energy-efficient reaction conditions during large-scale API synthesis.

Regioselectivity for Neurological API Efficacy

In the development of CNS-active drugs, the exact positioning of the functional groups on the aromatic ring is non-negotiable. Derivatives synthesized from the meta-substituted Ethyl (3-nitrophenyl)carbamate, such as specific tacrine-carbamate hybrids, achieve nanomolar inhibition of key enzymes (e.g., AChE IC50 = 22.15 nM and BuChE IC50 = 16.96 nM) [1]. Utilizing para-substituted analogs fails to achieve this optimal spatial orientation within the enzyme's catalytic active site, resulting in significantly weaker pseudo-irreversible binding.

| Evidence Dimension | Enzyme inhibition affinity (IC50) |

| Target Compound Data | Meta-substitution yields low-nanomolar dual inhibitors (AChE IC50 = 22.15 nM) |

| Comparator Or Baseline | Para-substituted or non-meta analogs |

| Quantified Difference | Critical spatial alignment required for <25 nM inhibition |

| Conditions | In vitro AChE and BuChE inhibition assays |

Procurement must strictly specify the 3-nitro (meta) isomer to ensure the final synthesized neurological drugs meet their target binding affinities.

Lipophilicity Tuning via the Ethyl Ester Moiety

The choice of the alkyl chain on the carbamate directly influences the partition coefficient of the intermediate and its downstream products. Ethyl (3-nitrophenyl)carbamate possesses a computed XLogP3 of 2.3, providing a balanced lipophilic-hydrophilic profile compared to the more polar methyl (3-nitrophenyl)carbamate[1]. This specific lipophilicity is crucial for ensuring that downstream derivatives, particularly those targeting the central nervous system, maintain adequate blood-brain barrier permeability without excessive hydrophobic trapping.

| Evidence Dimension | Partition coefficient (XLogP3) |

| Target Compound Data | Ethyl ester moiety (XLogP3 = 2.3) |

| Comparator Or Baseline | Methyl ester analogs (lower LogP, higher polarity) |

| Quantified Difference | Optimized partition coefficient for CNS drug development |

| Conditions | Standard computational partition coefficient modeling |

Selecting the ethyl variant over the methyl variant provides the exact lipophilic balance required for downstream pharmacokinetic optimization.

Precursor for Alzheimer's Disease Therapeutics

Ethyl (3-nitrophenyl)carbamate is the optimal starting material for synthesizing advanced tacrine-carbamate hybrids. Its specific meta-substitution and ethyl carbamate moiety allow for the creation of pseudo-irreversible dual inhibitors of acetylcholinesterase and butyrylcholinesterase, achieving the necessary nanomolar potency required for next-generation dementia treatments[1].

Synthesis of Ethyl (3-aminophenyl)carbamate Building Blocks

Through controlled catalytic hydrogenation of the nitro group, this compound serves as the direct, high-yield precursor to ethyl (3-aminophenyl)carbamate. This downstream amine is a critical component in the formulation of specialized polyurethanes, agrochemicals, and complex cross-linking agents where meta-amine functionality is required [2].

Mild-Condition Carbamate Transfer Reactions

Due to its relatively low melting point (68-70 °C), this compound is highly suited for industrial workflows requiring carbamate transfer or derivatization under mild thermal conditions. It prevents the need for aggressive heating, thereby preserving sensitive functional groups on co-reactants during complex multi-step syntheses [3].

Application Fit Matrix

References

- [1] Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. Istanbul Technical University.

- [2] PubChem Compound Summary for CID 235123, Ethyl (3-nitrophenyl)carbamate

- [3] Patent CN102372652A - Method for preparing N-substituted ethyl carbamate

XLogP3

Wikipedia

Explore Compound Types